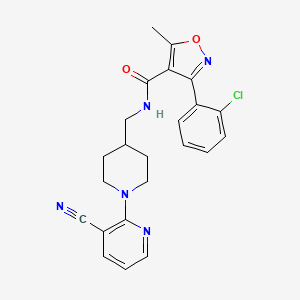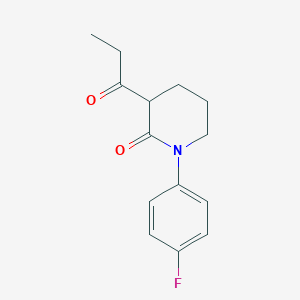
3-(2-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Conformational Analysis
Research on similar compounds has shown their potential in interacting with specific receptors, like the CB1 cannabinoid receptor. A study on a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), revealed its antagonistic properties for the CB1 receptor. Through molecular orbital methods and conformational analysis, the study provided insights into the molecular interactions and pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Radiolabeling
Another significant aspect is the synthesis and radiolabeling of these compounds for potential use in medical imaging. For example, the synthesis of SR141716 from commercially available materials and its tritiation for use in cannabinoid receptor studies highlights the compound's applicability in neuroscientific research (Seltzman et al., 2002). Similarly, compounds like 1-(2,4-dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([11C]JHU75528) are synthesized for use in positron emission tomography (PET) imaging of cerebral cannabinoid receptors, demonstrating the potential of these compounds in neurological diagnostics (Fan et al., 2006).
Metabolism Studies
The metabolism of similar compounds has also been studied, providing insights into how these molecules are processed in biological systems. For instance, the in vitro metabolism of diarylpyrazoles, a group including compounds like SR141716A, was explored to understand their metabolic profiles and potential receptor binding properties of metabolites (Zhang et al., 2005).
Structural Activity Relationships
Understanding the structure-activity relationships of these compounds is crucial for developing more selective and potent ligands. Studies on biarylpyrazole derivatives have shed light on the structural requirements for their activity at cannabinoid receptors, providing a basis for the development of new pharmacological agents (Lan et al., 1999).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-20(21(28-31-15)18-6-2-3-7-19(18)24)23(30)27-14-16-8-11-29(12-9-16)22-17(13-25)5-4-10-26-22/h2-7,10,16H,8-9,11-12,14H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRNGEIKNFPQGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2379715.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2379717.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2379719.png)
![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2379728.png)

![2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide](/img/structure/B2379730.png)
![7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one](/img/structure/B2379732.png)
![(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2379734.png)
![N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2379735.png)